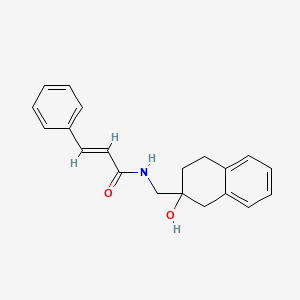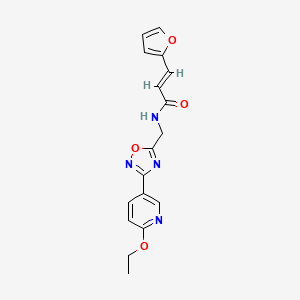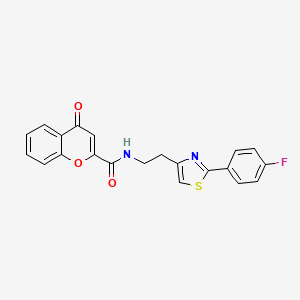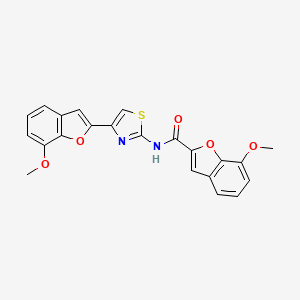![molecular formula C16H20N2O B2898715 N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2097915-50-7](/img/structure/B2898715.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide increases the levels of GABA in the brain, which results in an overall decrease in neuronal activity and a calming effect on the central nervous system.
Biochemical and Physiological Effects:
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a decrease in neuronal activity, and a calming effect on the central nervous system. It has also been shown to have anti-convulsant and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction, particularly for alcohol and cocaine addiction. Another area of interest is its potential use as an adjunct therapy for epilepsy, in combination with other anti-convulsant drugs. Additionally, further research is needed to fully understand the long-term effects of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide on the central nervous system.
Synthesis Methods
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can be synthesized using a multi-step process involving the reaction of 3-cyclopropylpyridine with cyclohex-2-enone, followed by reduction and acetylation to yield the final product.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has inhibitory effects on the central nervous system.
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-11-12-6-9-15(17-10-12)13-7-8-13/h1-2,6,9-10,13-14H,3-5,7-8,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVYCMDVXTZDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)



![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)


![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)

![5-O-Tert-butyl 7a-O-methyl (3aR,7aS)-3a-fluoro-1,2,3,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2898654.png)